molecular formula C11H23NO B1611804 4-[Cyclohexyl(methyl)amino]butan-1-ol CAS No. 78345-59-2

4-[Cyclohexyl(methyl)amino]butan-1-ol

Cat. No. B1611804
CAS RN: 78345-59-2
M. Wt: 185.31 g/mol
InChI Key: YRRULSXBQVBJAR-UHFFFAOYSA-N
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Description

“4-[Cyclohexyl(methyl)amino]butan-1-ol” is a chemical compound1234. It belongs to the class of amino alcohols5.



Synthesis Analysis

The synthesis of “4-[Cyclohexyl(methyl)amino]butan-1-ol” is not explicitly mentioned in the search results. However, it’s worth noting that alcohols can be converted into alkyl halides6.



Molecular Structure Analysis

The molecular formula of “4-[Cyclohexyl(methyl)amino]butan-1-ol” is C11H23NO5. The molecular weight is 185.31 g/mol5.



Chemical Reactions Analysis

The specific chemical reactions involving “4-[Cyclohexyl(methyl)amino]butan-1-ol” are not detailed in the search results. However, alcohols in general can undergo several reactions, including conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[Cyclohexyl(methyl)amino]butan-1-ol” include a refractive index of n20/D 1.466 (lit.), boiling point of 103-104°C/4mmHg (lit.), and a density of 0.902 g/mL at 25°C (lit.)7.


Scientific Research Applications

Metabolic Engineering and Biocatalysis

  • Biofuel Production : Research has demonstrated the potential of metabolic engineering in Escherichia coli to produce 1,4-butanediol (BDO), a valuable polymer precursor, from renewable carbohydrates. This approach signifies a shift towards sustainable chemical production processes, utilizing metabolic pathways to convert glucose, xylose, sucrose, and biomass-derived mixed sugar streams into BDO, showcasing an innovative application of biocatalysis and metabolic engineering for renewable chemical synthesis (Yim et al., 2011).

Synthetic Chemistry

  • Heterocyclic Compound Synthesis : In the realm of synthetic chemistry, the compound has been used to derive various heterocyclic compounds. For instance, amino aldehydes have been transformed into precursors for aromatic and non-aromatic five-membered heterocyclic compounds, such as 2,5-disubstituted pyrroles and pyrrolidines, via intramolecular cyclization. This method provides a convenient pathway to generate these compounds, which have significant applications in pharmaceuticals and materials science (Benetti et al., 2002).

  • Asymmetric Synthesis : The asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol through reductive amination showcases the chemical's utility in producing optically active substances. This synthesis route emphasizes the importance of chirality in drug development and chemical synthesis, providing a method to achieve high enantiomeric excesses, crucial for the pharmaceutical industry (Mattei et al., 2011).

Bioactive Compound Discovery

  • Antimicrobial and Larvicidal Activities : Fungi screening has led to the discovery of bioactive secondary metabolites, including 4-(N-methyl-N-phenyl amino) butan-2-one, showing strong inhibitory activity towards bacteria and fungi. This compound also exhibited significant larvicidal activity, highlighting its potential as a bioactive molecule for developing new antimicrobial and pest control agents (Busi et al., 2009).

Safety And Hazards

The safety and hazards associated with “4-[Cyclohexyl(methyl)amino]butan-1-ol” are not explicitly mentioned in the search results. However, it’s important to handle all chemical substances with appropriate safety measures.


Future Directions

The future directions for “4-[Cyclohexyl(methyl)amino]butan-1-ol” are not specified in the search results.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-[cyclohexyl(methyl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-12(9-5-6-10-13)11-7-3-2-4-8-11/h11,13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRULSXBQVBJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586407
Record name 4-[Cyclohexyl(methyl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Cyclohexyl(methyl)amino]butan-1-ol

CAS RN

78345-59-2
Record name 4-(Cyclohexylmethylamino)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78345-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Cyclohexyl(methyl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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